MC-Val-Ala-PAB-Cl
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Overview
Description
MC-Val-Ala-PAB-Cl, also known as 6-Maleimidohexanoyl-valyl-alanyl-(4-aminobenzyl chloride), is a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs). This compound is designed to facilitate targeted drug delivery by linking a cytotoxic drug to an antibody, which can then selectively target and kill cancer cells. The Val-Ala dipeptide motif in this linker is specifically cleaved by the enzyme cathepsin B, which is present in the lysosomes of target cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of MC-Val-Ala-PAB-Cl involves several steps:
Formation of the Maleimidohexanoyl Group: This step involves the reaction of maleimide with hexanoic acid to form the maleimidohexanoyl group.
Coupling with Valine and Alanine: The maleimidohexanoyl group is then coupled with valine and alanine through peptide bond formation.
Attachment of 4-Aminobenzyl Chloride: Finally, the 4-aminobenzyl chloride is attached to the dipeptide through a nucleophilic substitution reaction
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common techniques include the use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification .
Types of Reactions:
Substitution Reactions: The chloride group in this compound can undergo nucleophilic substitution reactions with tertiary amines to form quaternary amines.
Cleavage Reactions: The Val-Ala dipeptide motif is specifically cleaved by cathepsin B, releasing the cytotoxic payload inside the target cell
Common Reagents and Conditions:
Nucleophilic Substitution: Tertiary amines are commonly used as nucleophiles in substitution reactions.
Cleavage Reactions: Cathepsin B, an enzyme present in lysosomes, is responsible for the cleavage of the Val-Ala dipeptide motif
Major Products:
Quaternary Amines: Formed from nucleophilic substitution reactions.
Cytotoxic Payload: Released upon cleavage of the Val-Ala dipeptide motif by cathepsin B
Scientific Research Applications
MC-Val-Ala-PAB-Cl is primarily used in the field of targeted drug delivery, particularly in the synthesis of antibody-drug conjugates (ADCs). These conjugates are used in cancer therapy to selectively target and kill cancer cells while minimizing damage to healthy cells. The cleavable linker technology allows for the controlled release of the cytotoxic drug within the target cell, enhancing the therapeutic efficacy and reducing side effects .
In addition to its use in cancer therapy, this compound is also used in various research applications, including:
Bioconjugation Studies: To study the efficiency and stability of different linker technologies.
Drug Development: To develop new ADCs with improved stability and efficacy.
Biological Research: To investigate the mechanisms of drug delivery and release within cells.
Mechanism of Action
The mechanism of action of MC-Val-Ala-PAB-Cl involves the following steps:
Targeting: The antibody-drug conjugate (ADC) binds to a specific antigen on the surface of the target cell.
Internalization: The ADC-antigen complex is internalized into the cell through endocytosis.
Lysosomal Degradation: The ADC is trafficked to the lysosome, where the enzyme cathepsin B cleaves the Val-Ala dipeptide motif.
Payload Release: The cleavage of the linker releases the cytotoxic drug, which then exerts its effect on the target cell
Comparison with Similar Compounds
Val-Cit-PABC: Another cleavable linker used in ADCs, cleaved by cathepsin B.
Val-Lys-PABC: A cleavable linker with a different dipeptide motif, also used in ADCs.
MC-Val-Ala-PAB-Cl stands out due to its specific cleavage by cathepsin B and its stability, making it a valuable tool in targeted drug delivery and cancer therapy .
Properties
IUPAC Name |
N-[(2S)-1-[[(2S)-1-[4-(chloromethyl)anilino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-6-(2,5-dioxopyrrol-1-yl)hexanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33ClN4O5/c1-16(2)23(29-20(31)7-5-4-6-14-30-21(32)12-13-22(30)33)25(35)27-17(3)24(34)28-19-10-8-18(15-26)9-11-19/h8-13,16-17,23H,4-7,14-15H2,1-3H3,(H,27,35)(H,28,34)(H,29,31)/t17-,23-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKXORYBAOYMDIP-SBUREZEXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(C)C(=O)NC1=CC=C(C=C1)CCl)NC(=O)CCCCCN2C(=O)C=CC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NC1=CC=C(C=C1)CCl)NC(=O)[C@H](C(C)C)NC(=O)CCCCCN2C(=O)C=CC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33ClN4O5 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.0 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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